[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate [4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20197184
InChI: InChI=1S/C25H23BrN2O5/c1-3-17-7-10-21(11-8-17)32-16-24(29)28-27-15-18-9-12-22(23(13-18)31-2)33-25(30)19-5-4-6-20(26)14-19/h4-15H,3,16H2,1-2H3,(H,28,29)/b27-15+
SMILES:
Molecular Formula: C25H23BrN2O5
Molecular Weight: 511.4 g/mol

[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

CAS No.:

Cat. No.: VC20197184

Molecular Formula: C25H23BrN2O5

Molecular Weight: 511.4 g/mol

* For research use only. Not for human or veterinary use.

[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate -

Specification

Molecular Formula C25H23BrN2O5
Molecular Weight 511.4 g/mol
IUPAC Name [4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate
Standard InChI InChI=1S/C25H23BrN2O5/c1-3-17-7-10-21(11-8-17)32-16-24(29)28-27-15-18-9-12-22(23(13-18)31-2)33-25(30)19-5-4-6-20(26)14-19/h4-15H,3,16H2,1-2H3,(H,28,29)/b27-15+
Standard InChI Key ZZOZSWXUGYSYEW-JFLMPSFJSA-N
Isomeric SMILES CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC
Canonical SMILES CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Introduction

[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate is a complex organic molecule belonging to the class of hydrazone derivatives. Hydrazones are characterized by the presence of a hydrazone functional group, which is formed from the reaction of hydrazine with carbonyl compounds. This specific compound exhibits unique structural features that may confer interesting chemical and biological properties.

Synthesis and Reactions

The synthesis of [4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate typically involves several steps, including the reaction of specific precursors under controlled conditions such as temperature and pH adjustments. Solvents like ethanol or dichloromethane are often used to facilitate solubility and reaction kinetics.

Synthesis Steps

  • Precursor Preparation: The synthesis begins with the preparation of necessary precursors containing the hydrazone and 3-bromobenzoate functional groups.

  • Coupling Reaction: The precursors are then coupled under controlled conditions to form the final compound.

  • Purification: The product is purified using techniques such as thin-layer chromatography to ensure high purity.

Analytical Techniques

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are employed to characterize the physical and chemical properties of [4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate accurately.

Analytical Techniques Table

TechniquePurpose
NMR SpectroscopyStructural elucidation
Mass SpectrometryMolecular weight confirmation
IR SpectroscopyFunctional group identification

Potential Applications

While specific applications of [4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate are not detailed in the available literature, hydrazone derivatives are generally explored for their potential biological activities, including antimicrobial and anti-inflammatory effects . Experimental studies would be necessary to elucidate specific mechanisms and biological effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator